molecular formula C31H36O9 B1249068 Phomoidride D

Phomoidride D

Cat. No.: B1249068
M. Wt: 552.6 g/mol
InChI Key: PZLSMKXFWOLXHD-UOAPHABUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phomoidride D is a member of the CP molecules, a class of fungal natural products that have garnered significant attention from synthetic chemists due to their complex, highly strained bicyclic structures featuring a bridgehead double bond, and their reported bioactive properties . These compounds, including this compound, represent formidable challenges and valuable targets in total synthesis, driving the development of novel synthetic methodologies . A highly efficient and stereoselective total synthesis of (±)-Phomoidride D was achieved by Wood and co-workers, featuring a tandem phenolic oxidation/intramolecular Diels-Alder cycloaddition to rapidly assemble the carbocyclic core . This strategic approach was followed by a samarium(II) iodide-mediated cyclization cascade and a Wharton fragmentation to unveil the requisite bicyclo[4.3.1]decene skeleton, which is central to the molecule's architecture . The Phomoidride family of compounds, including the more recently discovered Phomoidrides E–G, are dimeric anhydrides isolated from fungal strains such as Pleosporales sp., offering continued insights into biosynthetic dimerization strategies . This compound is supplied for research applications, including synthetic chemistry studies, methodology development, and investigations into the biological activities of complex natural products. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C31H36O9

Molecular Weight

552.6 g/mol

IUPAC Name

2-[(1S,2R,9S,12R,13R,15R)-15-[(E)-hex-4-enoyl]-12-[(E)-oct-6-enyl]-4,6,18-trioxo-5,16,17-trioxapentacyclo[7.7.2.01,10.02,13.03,7]octadeca-3(7),10-dien-9-yl]acetic acid

InChI

InChI=1S/C31H36O9/c1-3-5-7-8-9-11-12-18-14-23-30(17-24(33)34)16-20-25(28(36)38-27(20)35)26-19(18)15-22(21(32)13-10-6-4-2)39-31(23,26)40-29(30)37/h3-6,14,18-19,22,26H,7-13,15-17H2,1-2H3,(H,33,34)/b5-3+,6-4+/t18-,19+,22+,26+,30-,31+/m0/s1

InChI Key

PZLSMKXFWOLXHD-UOAPHABUSA-N

Isomeric SMILES

C/C=C/CCCCC[C@H]1C=C2[C@]3(CC4=C([C@H]5[C@@H]1C[C@@H](O[C@]52OC3=O)C(=O)CC/C=C/C)C(=O)OC4=O)CC(=O)O

Canonical SMILES

CC=CCCCCCC1C=C2C3(CC4=C(C5C1CC(OC52OC3=O)C(=O)CCC=CC)C(=O)OC4=O)CC(=O)O

Synonyms

phomoidride D

Origin of Product

United States

Scientific Research Applications

Introduction to Phomoidride D

This compound is a compound belonging to the maleidride family, which are polyketide-based natural products primarily isolated from fungi. These compounds have garnered significant attention due to their diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This compound, along with its analogs, exhibits interesting properties that make it a subject of ongoing research in various scientific fields.

Chemical Structure and Synthesis

This compound is characterized by a complex bicyclic structure that has been synthesized through various methods. The total synthesis of (±)-phomoidride D employs a highly efficient and stereoselective approach that includes tandem phenolic oxidation and intramolecular Diels-Alder cycloaddition, leading to the rapid assembly of its carbocyclic core . This synthetic strategy has been crucial for obtaining sufficient quantities of the compound for further biological testing and analysis.

Table 1: Key Synthetic Strategies for this compound

Method Description Reference
Tandem Phenolic OxidationUtilizes phenolic compounds to facilitate the formation of the bicyclic structure.
Intramolecular Diels-AlderA cycloaddition reaction that forms a new ring structure within the molecule.
SmI2-mediated CyclizationInvolves using samarium iodide to promote cyclization cascades that contribute to structural complexity.

Biological Activities

This compound and its related compounds have shown promising biological activities, particularly in the fields of oncology and cholesterol management. Studies indicate that phomoidrides A and B exhibit inhibitory effects on squalene synthase and Ras farnesyl transferase, making them potential lead compounds for developing cholesterol-lowering agents and anticancer drugs .

Case Study: Anticancer Potential

Recent research has focused on the anticancer properties of phomoidrides. For instance, phomoidrides A and B were tested for their ability to inhibit cancer cell proliferation in vitro. The results demonstrated significant activity against various cancer cell lines, suggesting their potential as therapeutic agents . Furthermore, their mechanism of action appears to involve disruption of key metabolic pathways that are often hijacked by cancer cells.

Table 2: Biological Activities of Phomoidride Compounds

Compound Activity Target Reference
Phomoidride AInhibits squalene synthaseCholesterol biosynthesis
Phomoidride BInhibits Ras farnesyl transferaseCancer cell signaling
This compoundAntitumor activity (in vitro)Various cancer cell lines

Applications in Agriculture

Beyond their pharmaceutical applications, phomoidrides also show potential in agricultural settings. Their antifungal properties have been explored for use as natural fungicides against plant pathogens. Studies indicate that certain phomoidrides can inhibit the growth of fungi that threaten crops, thereby providing an eco-friendly alternative to synthetic fungicides .

Case Study: Antifungal Efficacy

In one study, phomoidrides were tested against common agricultural fungal pathogens. The results indicated a strong inhibitory effect on fungal growth, suggesting their viability as biopesticides . This application could play a critical role in sustainable agriculture by reducing reliance on chemical pesticides.

Q & A

Q. What are the key synthetic routes and validation steps for Phomoidride D?

this compound is synthesized through a multi-step process involving intermediates such as α-phenoxy ketones, aldehydes, and esters. Critical steps include the use of FeCl₂/NaClO₂-mediated oxidation and reverse-phase flash chromatography for purification. Validation relies on ¹H- and ¹³C-NMR spectroscopy (600 MHz in CDCl₃ or acetonitrile-d₆) to confirm structural integrity and purity. Researchers should cross-reference spectral data with synthetic intermediates to verify each step .

Q. Which analytical techniques are most effective for structural characterization of this compound?

High-resolution NMR (¹H, ¹³C, 2D-COSY, HSQC) is essential for resolving complex stereochemistry and functional groups. For example, ¹H-NMR signals at δ 6.22 (s, 1H) and δ 5.49–5.37 (m, 4H) indicate olefinic protons, while coupling constants (e.g., J = 12.1 Hz) confirm spatial arrangements. Mass spectrometry (HRMS) and IR spectroscopy complement NMR for functional group analysis .

Q. How can researchers assess the purity of this compound during synthesis?

Purity is evaluated via UPLC monitoring of reaction progress, followed by reverse-phase chromatography (C18 silica, 0.1% HCO₂H aq./MeCN). Residual solvents and byproducts are quantified using NMR integration and GC-MS. Consistent retention times and spectral matches against authentic standards are critical .

Advanced Research Questions

Q. What strategies optimize reaction yields in the total synthesis of this compound?

Yield optimization involves solvent selection (e.g., THF for solubility), stoichiometric control of reagents (e.g., 2-methylbut-2-ene), and temperature modulation. Catalytic systems like FeCl₂/NaClO₂ improve oxidation efficiency. Kinetic studies (e.g., time-course UPLC) identify rate-limiting steps, enabling targeted adjustments .

Q. How should researchers resolve contradictions between experimental and theoretical data?

Discrepancies in spectral or reactivity data require re-examining synthetic intermediates for stereochemical errors or impurities. Computational tools (DFT, molecular dynamics) can model expected NMR shifts or reaction pathways. Cross-validation with independent synthetic routes or X-ray crystallography may resolve ambiguities .

Q. What are the methodological challenges in analyzing this compound’s bioactivity?

Bioactivity assays must account for compound stability (e.g., pH sensitivity) and solvent interference. Use deuterated solvents in bio-NMR or LC-MS/MS for in situ monitoring. For in vitro studies, ensure cell permeability is not confounded by aggregation or solubility issues .

Q. How do researchers reconcile discrepancies between theoretical models and experimental outcomes?

Apply iterative hypothesis testing: refine computational models (e.g., docking studies) using experimental data (IC₅₀, binding assays). For example, if predicted binding affinities mismatch observed bioactivity, re-evaluate force fields or solvation models. Collaborative interdisciplinary reviews enhance validity .

Q. What protocols ensure reproducibility in this compound synthesis?

Document all reaction parameters (e.g., µL-scale reagent additions, stirring rates) and environmental controls (humidity, temperature). Share raw NMR/MS data and chromatograms as supplementary materials. Peer-lab validation using detailed step-by-step protocols is recommended .

Q. Which advanced techniques elucidate this compound’s conformational dynamics?

Rotational-echo double-resonance (REDOR) NMR or X-ray crystallography can resolve dynamic conformations. For transient intermediates, time-resolved spectroscopy or cryo-EM may capture structural snapshots. Computational MD simulations over nanosecond timescales provide complementary insights .

Q. How should researchers address ethical considerations in publishing this compound data?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Cite prior synthesis methods transparently and disclose conflicts of interest. For collaborative studies, define roles (e.g., PI, co-investigators) per institutional guidelines to ensure accountability .

Tables for Quick Reference

Key Analytical Techniques Application in this compound Research Evidence Source
¹H/¹³C-NMRStructural validation, stereochemical analysis
Reverse-phase HPLCPurity assessment, reaction monitoring
HRMSMolecular formula confirmation
X-ray crystallographyAbsolute configuration determination
Common Pitfalls Mitigation Strategies
Low reaction yieldsOptimize stoichiometry, solvent polarity
Spectral overlaps in NMRUse 2D techniques (HSQC, COSY)
Bioassay variabilityStandardize cell lines, solvent controls

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